
Diisobutylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutylsulfamoyl chloride is an organosulfur compound with the molecular formula C8H18ClNO2S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by its unique sulfamoyl chloride functional group, which imparts distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: Diisobutylsulfamoyl chloride can be synthesized through the reaction of diisobutylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)2NH+ClSO3H→(C4H9)2NSO2Cl+HCl
The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions: Diisobutylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfamides, sulfonates, and sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form diisobutylamine and sulfur dioxide.
Reduction: It can be reduced to diisobutylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Sulfamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonamides: Formed by reaction with thiols
科学的研究の応用
Diisobutylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfamides, sulfonates, and sulfonamides.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.
作用機序
The mechanism of action of diisobutylsulfamoyl chloride involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This reaction mechanism is facilitated by the electron-withdrawing nature of the sulfamoyl group, which makes the sulfur atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Diisobutylsulfamoyl chloride can be compared with other sulfamoyl chlorides such as:
Dimethylsulfamoyl chloride: Similar reactivity but with different steric and electronic properties due to the presence of methyl groups instead of isobutyl groups.
Diethylsulfamoyl chloride: Exhibits similar chemical behavior but with different physical properties such as boiling point and solubility.
Uniqueness: this compound is unique due to its bulky isobutyl groups, which can influence the steric and electronic environment of the reactions it undergoes. This can lead to different reactivity patterns and selectivity compared to other sulfamoyl chlorides.
特性
分子式 |
C8H18ClNO2S |
|---|---|
分子量 |
227.75 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3 |
InChIキー |
CFTXQYYCUYPIKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


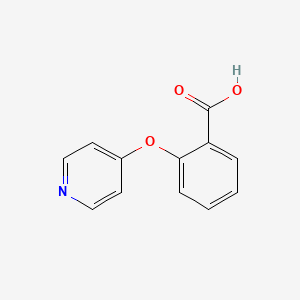

![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)


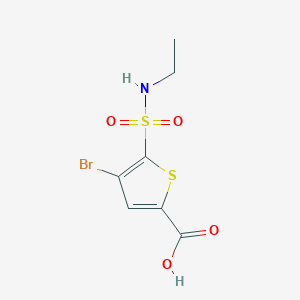
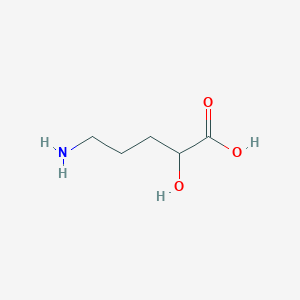
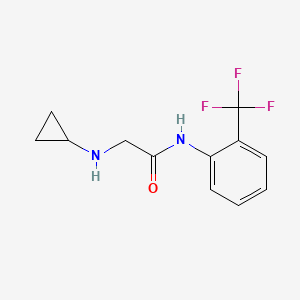

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
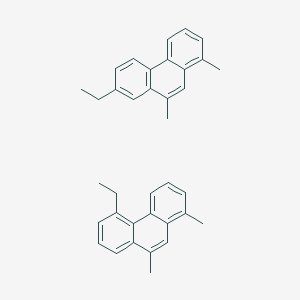
amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
